molecular formula C8H11ClN4 B3024797 2-Chloro-5-(1-piperazinyl)pyrazine CAS No. 84445-51-2

2-Chloro-5-(1-piperazinyl)pyrazine

Cat. No.: B3024797
CAS No.: 84445-51-2
M. Wt: 198.65 g/mol
InChI Key: OSJKCMGMSLEDMO-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-piperazinyl)pyrazine is a chemical compound with the molecular formula C8H11ClN4 and a molecular weight of 198.65 g/mol It is a pyrazine derivative that contains a piperazine ring substituted at the 5-position with a chlorine atom at the 2-position

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-(1-piperazinyl)pyrazine is the 5-HT2C serotonin receptor . Serotonin receptors are crucial in the regulation of mood, anxiety, and depression. They also play a role in regulating appetite, which could have implications for weight management.

Mode of Action

This compound acts as a selective agonist for the 5-HT2C serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT2C serotonin receptor, activating it and leading to a series of events within the cell.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(1-piperazinyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in biochemical pathways and cellular functions .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic processes by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s molecular interactions are crucial for understanding its overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions. Observations from in vitro and in vivo studies provide insights into its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology is essential for determining safe and effective dosage levels for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine typically involves the reaction of 2-chloropyrazine with piperazine under specific conditions. One common method involves heating 2-chloropyrazine with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-piperazinyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrazine derivatives, while oxidation or reduction can lead to different oxidation states of the pyrazine ring.

Scientific Research Applications

2-Chloro-5-(1-piperazinyl)pyrazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(1-piperazinyl)pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperazine ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for the development of new drugs and materials.

Properties

IUPAC Name

2-chloro-5-piperazin-1-ylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJKCMGMSLEDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396884
Record name 2-Chloro-5-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84445-51-2
Record name 2-Chloro-5-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,5-dichloropyrazine (14.9 g, 0.1 mol), piperazine (50.5 g, 0.59 mol), acetone (22.5 ml), water (20 ml) and concentrated aqueous HCl (1.8 ml) was heated at reflux for 3 hr. The reaction mixture was cooled, diluted with water, filtered and the acetone was removed by distillation. The aqueous solution was then extracted thrice with chloroform. The combined extracts were washed twice with water, dried (Na2SO4) and evaporated to dryness to afford 7.3 g of solid, m.p. 98°-102°. J. K. Boissier et al., J. Med. Chem., 6, 541 (1963) report a m.p. of 101° C.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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